4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(3-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step processThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s reactivity.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups, expanding the compound’s utility in different applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
4-(3-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrido[2,3-d]pyrimidin-4-ones: Another related family of compounds with distinct chemical and biological properties.
Uniqueness
4-(3-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics contribute to its potent biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9IN4O |
---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
4-(3-iodophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9IN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-3-8(13)5-9/h2-7H,1H3 |
InChI Key |
ZRWMGUQOOSHODG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC(=CC=C3)I |
Origin of Product |
United States |
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